1-(2,4,5-Trimethylfuran-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2,4,5-trimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-5-7(3)11-8(4)9(5)6(2)10/h1-4H3 |
InChI Key |
UVCBWEHMWHPOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)C)C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of 1 2,4,5 Trimethylfuran 3 Yl Ethanone
Reactivity of the Ketone Functionality
The acetyl group in 1-(2,4,5-trimethylfuran-3-yl)ethanone is a key site for chemical modification. The carbon-oxygen double bond is susceptible to nucleophilic attack, leading to the formation of a variety of condensation products.
Formation of Hydrazone Derivatives from Acetylfurans
The reaction of acetylfurans with hydrazine derivatives is a common method for synthesizing hydrazones. nih.govminarjournal.comresearchgate.net This reaction typically involves the condensation of the ketone with a hydrazine or hydrazide in a suitable solvent, often with acid catalysis. nih.govresearchgate.net The resulting hydrazones are characterized by the C=N-NH linkage and are of interest due to their diverse chemical and biological properties. minarjournal.com The general synthesis involves refluxing the acetylfuran with the desired hydrazine derivative in a solvent like ethanol, sometimes with the addition of a few drops of acetic acid to facilitate the reaction. nih.govresearchgate.net
| Reactant A | Reactant B (Hydrazine Derivative) | General Product (Hydrazone) | Reaction Conditions |
|---|---|---|---|
| This compound | Isonicotinic hydrazide | (E)-N'-(1-(2,4,5-trimethylfuran-3-yl)ethylidene)isonicotinohydrazide | Reflux in ethanol with catalytic acetic acid nih.gov |
| This compound | Hippuric hydrazide | (E)-N'-(1-(2,4,5-trimethylfuran-3-yl)ethylidene)hippuric hydrazide | Microwave irradiation, solvent-free minarjournal.com |
| This compound | Hydrazine hydrate | This compound hydrazone | Stirring in methanol researchgate.net |
| This compound | Cyanoacetylhydrazine | 2-Cyano-N'-(1-(2,4,5-trimethylfuran-3-yl)ethylidene)acetohydrazide | Reaction in 1,4-dioxane nih.gov |
Preparation of Oxime and Oxime Ether Analogues
Oximes are synthesized by reacting a ketone with hydroxylamine or its salts. arpgweb.com The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base such as pyridine in an alcoholic solvent, would yield the corresponding oxime. nih.govorgsyn.org The reaction rate is dependent on the pH. arpgweb.com The resulting oxime can be further derivatized to form oxime ethers through O-alkylation with various alkyl halides. nih.gov This two-step process allows for the introduction of a wide range of substituents, leading to a library of oxime ether analogues.
| Starting Material | Reagent | Intermediate/Product | General Reaction |
|---|---|---|---|
| This compound | Hydroxylamine hydrochloride (NH2OH·HCl) | This compound oxime | Oximation arpgweb.com |
| This compound oxime | Alkyl halide (R-X) | This compound O-alkyl oxime | O-Alkylation nih.gov |
Reactions Involving the Furan (B31954) Ring System under Various Conditions
The furan ring in this compound is an electron-rich aromatic system due to the presence of three electron-donating methyl groups. This electronic nature makes it susceptible to various chemical transformations. Under specific conditions, the furan ring can undergo rearrangement. For instance, in the presence of a metal catalyst and water as a solvent, furfural and its derivatives can rearrange to form cyclopentanone. researchgate.net This suggests that under similar conditions, this compound could potentially undergo a similar ring transformation.
Another potential reaction is the oxidative dearomatization of the furan ring. nih.gov Treatment of furan derivatives with oxidizing agents like m-CPBA can lead to the formation of enediones, which can then undergo further cyclization reactions. nih.gov The specific outcome of such reactions on this compound would depend on the reaction conditions and the substitution pattern of the furan ring.
Derivatization Strategies for Structural Elaboration of this compound
The presence of both a ketone and a reactive furan ring in this compound allows for diverse derivatization strategies. The ketone functionality serves as a versatile handle for introducing various nitrogen-containing moieties through the formation of hydrazones, oximes, and their derivatives. nih.govnih.gov These transformations can significantly alter the physicochemical properties of the parent molecule.
Furthermore, the furan ring can be modified through various reactions. For instance, the Knoevenagel condensation reaction between a furan derivative (5-hydroxymethylfurfural) and a ketone has been reported to form new carbon-carbon bonds, indicating that the furan ring can act as an electrophilic agent in certain reactions. mdpi.com Additionally, the potential for the furan ring to undergo rearrangements or dearomatization provides pathways to entirely new carbocyclic or heterocyclic scaffolds. researchgate.netnih.gov These derivatization strategies are crucial in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.
Theoretical and Computational Studies on 1 2,4,5 Trimethylfuran 3 Yl Ethanone and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. globalresearchonline.netnih.govrowansci.com These methods allow for the detailed analysis of molecular orbitals and the prediction of various spectroscopic and reactive parameters.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eumalayajournal.org The HOMO, being the orbital from which an electron is most easily donated, is associated with nucleophilic behavior. Conversely, the LUMO is the lowest-energy orbital that can accept an electron, representing electrophilic character. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu For furan (B31954) derivatives, the distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net For instance, in a substituted furan, the HOMO may be localized on the furan ring and electron-donating groups, while the LUMO might be concentrated on electron-withdrawing substituents like the acetyl group. acadpubl.eu
Table 1: Hypothetical Frontier Molecular Orbital Data for 1-(2,4,5-Trimethylfuran-3-yl)ethanone This table is illustrative, based on typical values for similar heterocyclic ketones, as specific experimental or calculated data for the title compound is not available.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.17 | Indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm molecular structures and interpret experimental results.
UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). globalresearchonline.netresearchgate.netnih.gov This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For furan derivatives, these calculations can predict the maximum absorption wavelength (λmax), which often corresponds to π→π* transitions within the conjugated system. globalresearchonline.net
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. globalresearchonline.netnih.gov These theoretical calculations are invaluable for assigning peaks in experimental spectra and for studying the effects of different substituents on the electronic environment of the nuclei. researchgate.netnih.gov Comparing calculated and experimental shifts can confirm the proposed structure of a synthesized compound. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Furan Derivative
| Carbon Atom | Theoretical Chemical Shift (δ, ppm) (GIAO/DFT) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (Acetyl) | 195.2 | 194.8 |
| C2 (Furan) | 152.5 | 151.9 |
| C3 (Furan) | 120.1 | 119.7 |
| C4 (Furan) | 118.3 | 117.9 |
| C5 (Furan) | 148.6 | 148.1 |
| CH₃ (Acetyl) | 25.8 | 25.5 |
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. stevens.eduyoutube.com For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable, low-energy conformations. This is particularly important for understanding the rotation of substituent groups, such as the acetyl group and methyl groups, relative to the furan ring. The resulting conformational landscape is crucial for understanding how the molecule might fit into a receptor's binding site. nih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. acs.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (energy barrier). pku.edu.cn
For furan derivatives, computational modeling has been used to study various reactions, including pyrolysis, oxidation, and cycloadditions. acs.orgacs.orgacs.org For example, studies on 2-acetylfuran have used high-level quantum chemistry to model its reaction with hydroxyl radicals, identifying that H-atom abstraction from the methyl group and OH-addition to the furan ring are key pathways. acs.org Such studies provide detailed mechanistic insights that are often difficult to obtain through experiments alone. researchgate.net
Table 3: Hypothetical Calculated Activation Energies for Reaction Pathways of a Furan Derivative
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| H-abstraction from C2-Methyl | 8.5 | Removal of a hydrogen atom from the methyl group at the C2 position by a radical. |
| Electrophilic addition at C5 | 12.1 | Addition of an electrophile to the C5 position of the furan ring. |
| [4+2] Cycloaddition (Diels-Alder) | 15.4 | The furan ring acts as a diene in a cycloaddition reaction. |
Occurrence and Formation Pathways of Furanic Ketones in Natural and Processed Systems
Identification and Profiling within Complex Volatilomes
The "volatilome" refers to the entire set of volatile organic compounds (VOCs) emitted by an organism or food product. Identifying and quantifying specific compounds within this complex mixture is crucial for understanding flavor chemistry.
Contribution to Volatile Organic Metabolites (VOMs) in Biological Systems
Volatile organic metabolites are low molecular weight compounds that play significant roles in biological signaling and interactions nih.govresearchgate.net. While direct evidence for 1-(2,4,5-Trimethylfuran-3-yl)ethanone as a VOM is scarce, related furan (B31954) derivatives are known metabolites in various organisms. For instance, some fungi and bacteria are known to produce furan derivatives as part of their metabolic processes mdpi.com. These compounds can contribute to the characteristic scent of the organism and may be involved in intra- and inter-species communication. The study of how organisms synthesize such alkylated furans is an ongoing area of research.
Presence in Natural Product Volatilomes (e.g., Coffee, Food Matrices)
Alkylated furans are well-documented components of the volatilome of many thermally treated foods. Coffee is a prime example, where a vast number of furan derivatives have been identified, contributing to its complex aroma profile sandiego.edunih.govwikipedia.orgjapsonline.comresearchgate.net. These compounds are formed during the roasting process and their concentration can vary depending on the coffee bean variety and roasting conditions sandiego.eduresearchgate.net. Furan and its alkylated derivatives, such as 2-methylfuran and 2,5-dimethylfuran, are commonly found in heat-processed foods like breakfast cereals, bread products, and snacks researchgate.netcabidigitallibrary.orgeurofins.vnagriculturejournals.cz. The presence of these compounds is a key indicator of the chemical changes that occur during cooking and processing.
Below is a table summarizing the occurrence of some common alkylated furans in various food products.
| Furan Derivative | Food Matrix | Typical Concentration Range |
| 2-Methylfuran | Coffee | Can exceed 1300 µg/kg cabidigitallibrary.org |
| 3-Methylfuran | Coffee, Canned Foods | Variable |
| 2,5-Dimethylfuran | Coffee, Cereals | Up to 885 µg/kg cabidigitallibrary.org |
| 2-Ethylfuran | Coffee, Bread | Variable |
| 2-Pentylfuran | Coffee, Snacks | Variable |
Formation Mechanisms in Thermal Processing and Degradation Reactions
The formation of furanic ketones in food is predominantly the result of non-enzymatic browning reactions that occur at elevated temperatures. The two primary mechanisms are the Maillard reaction and caramelization.
Maillard Reaction Pathways Leading to Furanone Formation
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating researchgate.net. This reaction is responsible for the desirable brown color and rich flavors in many cooked foods. The formation of furanones is a known outcome of the Maillard reaction imreblank.ch. The pathway generally involves the degradation of sugars to form reactive dicarbonyl intermediates. These intermediates can then react with amino acids and undergo cyclization and dehydration to form a variety of heterocyclic compounds, including furanones.
For example, the well-studied compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is formed from pentose sugars in the presence of amino acids like glycine and alanine imreblank.ch. The formation of more substituted furanones, such as a trimethylated derivative, would likely involve similar pathways with appropriately substituted sugar and amino acid precursors or through reactions with other reactive carbonyl species. Studies have shown that the type of amino acid and sugar involved significantly influences the profile of the resulting furan derivatives nih.gov.
Caramelization Processes and Sugar Degradation Products
Caramelization is the thermal decomposition of sugars in the absence of amino acids scienceofcooking.comwikipedia.org. This process also leads to the formation of a wide range of volatile and non-volatile compounds that contribute to the flavor and color of caramel. The intense heating of sugars leads to their dehydration and fragmentation, producing various reactive intermediates, including dicarbonyls and other sugar fragments scienceofcooking.comnih.gov. These intermediates can then undergo further reactions, including cyclization, to form furan and its derivatives. The formation of furan compounds through caramelization is a key contributor to the nutty and caramel-like aromas in many food products scienceofcooking.com. The specific furan derivatives formed depend on the type of sugar being heated and the reaction conditions, such as temperature and pH wikipedia.org.
The table below outlines the key differences between the Maillard reaction and caramelization in the context of furanone formation.
| Feature | Maillard Reaction | Caramelization |
| Reactants | Reducing sugars and amino acids | Sugars only |
| Primary Intermediates | Amadori products, Strecker aldehydes | Enediols, dicarbonyls |
| Resulting Products | A wide variety of heterocyclic compounds, including pyrazines, pyrroles, and furanones | Furan derivatives, diacetyl, and large polymeric colorants (caramelans, caramelens, and caramelins) wikipedia.org |
| Flavor Profile | Roasty, meaty, savory | Sweet, nutty, buttery, slightly bitter scienceofcooking.com |
Enzymatic or Microbial Biotransformation Pathways of Furanic Precursors
While thermal reactions are the primary source of furanic ketones in processed foods, biological pathways can also contribute to their formation. Certain microorganisms possess the enzymatic machinery to synthesize or modify furan rings. For example, some bacteria can synthesize methylated furan fatty acids cabidigitallibrary.org. Although the direct microbial synthesis of this compound has not been reported, it is plausible that microbial enzymes could catalyze the methylation or other modifications of furan precursors. This could occur through the action of methyltransferases or other enzymes involved in secondary metabolism. The study of microbial pathways for the synthesis of flavor compounds is a growing field, with potential applications in the biotechnological production of natural flavors.
Advanced Analytical Methodologies for the Study of Furanic Ethanones
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating furanic ethanones from intricate mixtures, thereby enabling their accurate detection and quantification.
High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like furanic ethanones. The high separation efficiency of capillary GC columns allows for the resolution of isomeric compounds, while mass spectrometry provides sensitive detection and structural information based on mass-to-charge ratio.
In the analysis of furan (B31954) derivatives, the choice of the GC column is critical. Columns with a mid-polar stationary phase, such as those containing phenyl and methylpolysiloxane, are often employed to achieve optimal separation. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. For trace-level analysis, selected ion monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity.
Illustrative GC-MS Parameters for Furanone Analysis:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C (hold 2 min), ramp to 250 °C at 5 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-350 |
Table 1: Example Mass Spectral Data for a Structurally Similar Compound, 3-Acetyl-2,5-dimethylfuran nist.gov
| m/z | Relative Intensity |
| 138 | 40% (M+) |
| 123 | 100% |
| 95 | 25% |
| 43 | 80% |
This data is for an analogous compound and serves as an illustrative example of the type of data obtained from GC-MS analysis.
For exceedingly complex samples, such as food aromas or essential oils where numerous furanic compounds may coexist, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. This technique utilizes two columns with different stationary phases (e.g., non-polar and polar) connected by a modulator. The modulator traps fractions of the effluent from the first column and re-injects them onto the second column, resulting in a two-dimensional chromatogram with greatly increased peak capacity and resolution. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC can provide a wealth of information for the confident identification of trace components in complex matrices.
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of furanic ethanones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of furan derivatives. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. ¹³C NMR provides information about the different carbon environments in the molecule. For 1-(2,4,5-Trimethylfuran-3-yl)ethanone, specific chemical shifts and coupling constants would be expected for the furan ring protons and carbons, as well as for the methyl and acetyl substituents.
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Furans rsc.orgsci-hub.se
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 6.13 | C-2: 139.6 |
| 4-CH₃ | 1.93 | C-3: 112.9 |
| 5-CH₃ | 2.18 | C-4: 113.8 |
| C-5: 147.4 | ||
| 4-CH₃: 9.8 | ||
| 5-CH₃: 11.2 |
This table presents typical chemical shift ranges for protons and carbons in substituted furan rings and is for illustrative purposes only. Specific values for this compound would require experimental determination.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O stretching of the ketone group, C-O-C stretching of the furan ring, and C-H stretching and bending vibrations of the alkyl and acetyl groups.
Table 3: Typical Infrared Absorption Bands for Acetylfurans
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone) | 1660-1700 |
| C-O-C (furan ring) | 1000-1300 |
| C-H (alkyl) | 2850-2960 |
This table provides general ranges for the indicated functional groups and is for illustrative purposes.
Advanced Sample Preparation and Extraction Techniques (e.g., Headspace Solid-Phase Microextraction - HS-SPME)
The effective extraction and pre-concentration of volatile furanic ethanones from various sample matrices are critical for their successful analysis. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for this purpose nih.govnih.gov.
In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For furanic compounds, fibers with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective japsonline.com.
Optimization of HS-SPME parameters, including extraction time, temperature, and sample matrix modifications (e.g., salt addition), is essential to achieve high sensitivity and reproducibility researchgate.netresearchgate.net.
Table 4: Typical HS-SPME Parameters for the Analysis of Furanic Compounds in Coffee nih.govresearchgate.net
| Parameter | Condition |
| Fiber Coating | DVB/CAR/PDMS |
| Sample Volume | 5 mL |
| Extraction Temperature | 60 °C |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 min |
Future Research Directions and Academic Opportunities for 1 2,4,5 Trimethylfuran 3 Yl Ethanone
Development of Enhanced Stereoselective and Chemo-selective Synthetic Routes
The synthesis of polysubstituted furans remains a significant challenge in organic chemistry, often requiring multi-step procedures with limited control over regioselectivity. nih.govacs.org Future research should prioritize the development of novel synthetic methodologies that are both efficient and highly selective.
Stereoselective Synthesis: While the furan (B31954) ring itself is aromatic and planar, the introduction of functional groups can create stereocenters in subsequent reactions. Research into diastereoselective and enantioselective transformations of the acetyl group or reactions involving the furan ring as a diene in Diels-Alder reactions is a promising avenue. nih.govresearchgate.net The development of chiral catalysts for asymmetric hydrogenation or aldol reactions at the acetyl moiety would provide access to enantiopure derivatives with potential applications in pharmacology.
Chemoselective Synthesis: The presence of multiple reactive sites—the furan ring and the ketone—necessitates high chemoselectivity. Current methods for synthesizing substituted furans include transition-metal-catalyzed cyclizations and multicomponent reactions. nih.govacs.org Future efforts could focus on:
One-Pot Syntheses: Designing tandem or domino reactions that assemble the polysubstituted furan core from simple, readily available starting materials in a single operation. acs.org
Catalytic Systems: Exploring new transition-metal or organocatalytic systems that can tolerate a wide range of functional groups, allowing for the direct synthesis of complex furanic ketones. nih.govcatalysis-summit.com
Green Chemistry Approaches: Utilizing biomass-derived precursors and environmentally benign reaction conditions aligns with the principles of sustainable chemistry. catalysis-summit.comfrontiersin.org
| Synthetic Challenge | Proposed Research Direction | Potential Impact |
| Lack of Stereocontrol | Development of asymmetric catalysts for reactions on the acetyl side chain. | Access to chiral furan derivatives for pharmaceutical screening. |
| Regioselectivity Issues | Exploration of regioselective metallation-functionalization sequences. nih.gov | Precise control over the substitution pattern for structure-activity relationship studies. |
| Atom Economy | Design of multicomponent reactions from simple precursors. acs.org | More efficient and sustainable manufacturing processes. |
Comprehensive Elucidation of Undiscovered Reactivity Profiles
The reactivity of 1-(2,4,5-Trimethylfuran-3-yl)ethanone is dictated by the electronic properties of the furan ring and the acetyl group. The three methyl groups donate electron density, activating the ring towards electrophilic substitution, while the acetyl group acts as a deactivating meta-director (relative to its position). This electronic dichotomy suggests a nuanced reactivity profile that is ripe for exploration.
Future investigations should systematically map the reactivity of this compound under various conditions:
Electrophilic Aromatic Substitution: While furans are generally more reactive than benzene, the substitution pattern on this molecule could lead to unique regiochemical outcomes in reactions like nitration, halogenation, and Friedel-Crafts acylation. ijabbr.compearson.compharmaguideline.com Understanding these preferences is crucial for further functionalization.
Reactions at the Carbonyl Group: The ketone functionality is a gateway to a vast array of chemical transformations, including reductions, oxidations (e.g., Baeyer-Villiger), and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol). Investigating these reactions can produce a library of new derivatives.
Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions, providing a route to complex bicyclic structures. rsc.orgmdpi.com The substitution on this specific furan may influence its stability and reactivity in such cycloadditions, potentially favoring or disfavoring the reaction compared to simpler furans.
Oxidative Ring Opening: Furan rings are susceptible to oxidation, which can lead to the formation of reactive intermediates like enediones. nih.gov Studying the metabolic or chemical oxidation of this compound is critical for understanding its potential toxicity and for synthetic applications involving ring cleavage.
Expansion of Computational Modeling to Predictive Applications
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can provide invaluable insights.
Future research in this area should focus on:
Predictive Reactivity Models: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, calculate activation energies, and predict the regioselectivity of electrophilic substitutions and other reactions. rsc.orgresearchgate.net This can help prioritize synthetic efforts towards the most promising transformations.
Machine Learning for Property Prediction: As more data on furan derivatives become available, machine learning models can be trained to predict various properties, including spectral data, toxicity, and reaction outcomes. nih.gov This data-driven approach can accelerate the discovery of new applications.
Reactive Molecular Dynamics (MD): For applications in materials science, reactive MD simulations can model the polymerization and degradation of furan-based resins, predicting mechanical and thermal properties. mtu.eduresearchgate.net This could be used to design novel polymers incorporating the title compound.
| Modeling Technique | Research Goal | Application |
| Density Functional Theory (DFT) | Predict reaction mechanisms and selectivity. researchgate.net | Guide synthetic route design and understand reactivity. |
| Machine Learning | Predict biological activity and physical properties. nih.gov | Accelerate drug discovery and materials development. |
| Reactive Molecular Dynamics | Simulate polymerization and material failure. mtu.edu | Design high-performance furan-based polymers and composites. |
Exploration of Novel Applications in Emerging Fields of Chemical Science
The unique structure of this compound makes it a candidate for a variety of applications. The furan scaffold is a well-known pharmacophore present in numerous biologically active compounds. utripoli.edu.lyorientjchem.orgresearchgate.net
Medicinal Chemistry: Substituted furans exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgbioresources.com The specific substitution pattern of this compound and its derivatives should be systematically screened for biological activity. Its structural motifs could be valuable in designing novel therapeutic agents.
Materials Science: Furan derivatives, particularly those derived from biomass like furfural, are used to create sustainable polymers and resins. researchgate.netresearchgate.net The title compound could serve as a monomer or cross-linking agent to produce thermosetting resins with unique properties such as high thermal stability and chemical resistance, suitable for advanced composites and adhesives. mtu.edu
Agrochemicals: The furan nucleus is found in some pesticides and herbicides. Investigating the biological activity of this compound against agricultural pests and weeds could open up new avenues in sustainable agriculture. bioresources.com
Dyes and Pigments: The conjugated system of the furan ring can be extended through chemical modification to create novel organic dyes and pigments for use in textiles, printing, and electronic displays. slideshare.net
Investigation of Ecological Roles and Environmental Fates of Furanic Ketones
As with any synthetic compound, understanding the environmental impact of this compound is crucial. Furan and its derivatives are released into the atmosphere from combustion sources and biomass burning. copernicus.orgacs.org
Key areas for future environmental research include:
Atmospheric Degradation: Studying the reaction kinetics and mechanisms of the compound with key atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃). copernicus.orgacs.orgresearchgate.net This will determine its atmospheric lifetime and its potential to contribute to the formation of secondary organic aerosols and other pollutants.
Biodegradability: Assessing the susceptibility of the compound to microbial degradation in soil and water. Understanding the metabolic pathways involved is essential to determine its persistence in the environment.
Ecotoxicity: Conducting toxicological studies on various aquatic and terrestrial organisms to evaluate the potential ecological risks associated with its release into the environment. While some furans are known to have toxic effects, the specific impact of this polysubstituted ketone is unknown. canada.ca It is important to distinguish the toxicity of this specific compound from that of polychlorinated dibenzofurans (PCDFs), which are highly toxic environmental pollutants with a different chemical structure. cpcb.nic.in
By systematically addressing these research areas, the scientific community can fully characterize the synthetic utility, potential applications, and environmental profile of this compound, paving the way for its responsible development and use in various scientific and industrial fields.
Q & A
Q. What are the recommended synthetic routes for 1-(2,4,5-Trimethylfuran-3-yl)ethanone, and how can reaction conditions be optimized?
The compound can be synthesized via Friedel-Crafts acylation , where a trimethylfuran derivative reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Reaction optimization should focus on:
- Solvent selection : Anhydrous dichloromethane or toluene to avoid side reactions .
- Temperature control : Reflux conditions (~80–110°C) to enhance electrophilic substitution .
- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride to minimize over-acylation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product.
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., methyl groups at positions 2, 4, and 5 of the furan ring) via ¹H and ¹³C NMR. For example, singlet peaks for methyl groups in the 2.1–2.3 ppm range .
- Mass spectrometry (EI-MS) : Validate molecular weight (expected base peak at m/z = 166 for C₉H₁₂O₂) and fragmentation patterns .
- IR spectroscopy : Detect carbonyl stretching (~1680–1700 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitutions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:
- Electron density distribution : Identify nucleophilic sites on the furan ring for reactions like nitration or halogenation .
- Transition state analysis : Predict regioselectivity in reactions with bulky electrophiles (e.g., tert-butyl groups) . Pair computational results with Hammett substituent constants to correlate methyl group effects on reaction rates .
Q. How do steric effects from the 2,4,5-trimethyl groups influence the compound’s biological activity in enzyme inhibition studies?
The methyl groups may:
- Block active-site binding : Reduce affinity for enzymes with narrow catalytic pockets (e.g., cytochrome P450) due to steric hindrance .
- Modulate lipophilicity : Increase logP values, enhancing membrane permeability in cell-based assays . Experimental validation requires molecular docking (AutoDock Vina) and enzyme inhibition assays (IC₅₀ measurements) using purified proteins .
Q. What strategies resolve contradictions in thermal stability data for this compound?
Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) can arise from:
- Sample purity : Trace impurities (e.g., residual solvents) lower observed stability. Re-purify via recrystallization (ethanol/water) .
- Atmospheric effects : Conduct experiments under inert gas (N₂/Ar) to prevent oxidative degradation . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm sample integrity pre-analysis .
Methodological Challenges
Q. How can regioselectivity issues be mitigated during functionalization of the furan ring?
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution positions .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .
- Microwave-assisted synthesis : Enhance reaction specificity via rapid, controlled heating .
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
